molecular formula C34H48O13 B1250131 Dichotomoside D

Dichotomoside D

Cat. No.: B1250131
M. Wt: 664.7 g/mol
InChI Key: VMLJWIKVMRPCIF-GVQAODHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dichotomoside D is a novel lignan glycoside isolated from the roots of Stellaria dichotoma var. lanceolata, a traditional Chinese medicinal plant used for its anti-inflammatory and anti-allergic properties . Structurally, it belongs to the neolignan glycoside family, characterized by a β-D-glucopyranosyl unit linked to a lignan backbone. Its molecular formula and stereochemistry were confirmed via spectroscopic methods (e.g., NMR, MS) and Mosher’s reaction . Pharmacologically, this compound exhibits significant inhibition of β-hexosaminidase release (IC50 = 64 μmol/L) in IgE-mediated allergic reactions and suppresses pro-inflammatory cytokines like TNF-α (IC50 = 16 μmol/L) and IL-4 (IC50 = 34 μmol/L), highlighting its role in modulating late-phase allergic responses .

Properties

Molecular Formula

C34H48O13

Molecular Weight

664.7 g/mol

IUPAC Name

butyl 3-[3-[5-(3-butoxy-3-oxopropyl)-3-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4-hydroxy-5-methoxyphenyl]propanoate

InChI

InChI=1S/C34H48O13/c1-5-7-13-44-27(36)11-9-20-15-22(29(38)24(17-20)42-3)23-16-21(10-12-28(37)45-14-8-6-2)18-25(43-4)33(23)47-34-32(41)31(40)30(39)26(19-35)46-34/h15-18,26,30-32,34-35,38-41H,5-14,19H2,1-4H3/t26-,30-,31+,32-,34+/m1/s1

InChI Key

VMLJWIKVMRPCIF-GVQAODHLSA-N

Isomeric SMILES

CCCCOC(=O)CCC1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)CCC(=O)OCCCC)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CCCCOC(=O)CCC1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)CCC(=O)OCCCC)OC)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Dichotomoside D is part of a series of structurally related neolignan glycosides (Dichotomosides A–E) isolated from Stellaria species. Below is a detailed comparison of their structural features, pharmacological activities, and sources:

Table 1: Comparative Analysis of Dichotomosides A–E

Compound Source Key Pharmacological Activities Potency (IC50 or Notable Data) References
Dichotomoside A Stellaria dichotoma roots β-Galactosidase inhibition; weak anti-allergic activity β-Gal inhibition: Moderate; RBL-2H3 cell inhibition: < this compound
Dichotomoside B Stellaria dichotoma roots Similar to A; limited β-galactosidase inhibition Activity comparable to A
Dichotomoside C Stellaria dichotoma roots Inhibits β-hexosaminidase release; suppresses TNF-α and IL-4 β-Hexosaminidase IC50 = 62 μmol/L; TNF-α IC50 = 19 μmol/L
This compound Stellaria dichotoma roots Most potent : Inhibits β-hexosaminidase, TNF-α, and IL-4; anti-allergic via IgE pathway β-Hexosaminidase IC50 = 64 μmol/L; TNF-α IC50 = 16 μmol/L; IL-4 IC50 = 34 μmol/L
Dichotomoside E Stellaria spp. and lavender Weak β-galactosidase inhibition; isolated from multiple plants (e.g., lavender) Lower activity compared to A–D

Key Findings from Comparative Studies:

Structural Differentiation :

  • Dichotomosides A–D share a core lignan-glycoside structure but differ in hydroxylation patterns and glycosidic linkages, which influence their bioactivity .
  • Dichotomoside E, found in lavender (Lavandula spp.), has a distinct substitution pattern, contributing to its reduced anti-allergic potency .

Pharmacological Efficacy :

  • This compound vs. C : While both inhibit β-hexosaminidase, this compound shows superior suppression of TNF-α (IC50 = 16 μmol/L vs. 19 μmol/L) and IL-4 (IC50 = 34 μmol/L vs. 15 μmol/L), indicating its enhanced ability to target late-phase allergic inflammation .
  • This compound vs. A/B : Dichotomosides A and B exhibit minimal anti-allergic effects, focusing instead on β-galactosidase inhibition, which is less relevant to IgE-mediated pathways .

Source-Specific Activity :

  • Compounds isolated from Stellaria dichotoma (A–D) show stronger anti-allergic activity compared to Dichotomoside E from lavender, suggesting plant-specific biosynthesis pathways optimize bioactivity .

Q & A

Basic Research Questions

Q. What are the established protocols for isolating Dichotomoside D from natural sources, and how can researchers validate extraction efficiency?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (e.g., HPLC or column chromatography). To validate efficiency, researchers should quantify yield using UV-Vis spectroscopy calibrated against a reference standard. Purity must be confirmed via TLC or HPLC with ≥95% purity thresholds . Replicate extractions under controlled conditions (temperature, solvent polarity) are critical for reproducibility.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s structural and chemical properties?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D-COSY) is indispensable for elucidating the glycosidic linkage and aglycone structure. High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight and fragmentation patterns. Complementary techniques like IR spectroscopy identify functional groups, while X-ray crystallography (if crystalline) provides absolute stereochemistry. Chromatographic purity must be verified via HPLC with diode-array detection .

Q. How can researchers ensure the stability of this compound during long-term storage and experimental assays?

  • Methodological Answer : Stability studies under varying conditions (pH, temperature, light exposure) are mandatory. Use lyophilized samples stored at -80°C in inert atmospheres (argon) to prevent oxidation. For in vitro assays, dissolve the compound in DMSO (≤0.1% final concentration) and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC at regular intervals .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s mechanism of action in cellular or biochemical pathways?

  • Methodological Answer : Employ a multi-omics approach: transcriptomics (RNA-seq) to identify differentially expressed genes, proteomics (LC-MS/MS) to map protein interactions, and metabolomics (NMR or GC-MS) to trace metabolic shifts. Use siRNA knockdown or CRISPR-Cas9 gene editing to validate target pathways. Dose-response curves (IC₅₀/EC₅₀) and time-course studies are critical to establish causality .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer : Discrepancies often arise from bioavailability differences. Address this by:

  • Conducting pharmacokinetic studies (e.g., plasma half-life via LC-MS).
  • Using prodrug formulations to enhance solubility.
  • Validating in vitro findings with orthotopic or patient-derived xenograft (PDX) models.
  • Applying statistical tools (e.g., ANOVA with post-hoc tests) to distinguish biological variability from methodological errors .

Q. How can researchers optimize this compound’s bioactivity while minimizing off-target cytotoxicity in therapeutic applications?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with modifications to the glycosidic moiety or aglycone. Use high-content screening (HCC) to assess cytotoxicity across cell lines (e.g., HEK293 for normal cells, MCF7 for cancer). Computational docking (e.g., AutoDock Vina) predicts binding affinities to prioritize analogs for synthesis .

Data Management and Replication

Q. What steps are critical for ensuring reproducibility in studies involving this compound?

  • Methodological Answer : Document all experimental parameters (e.g., solvent batches, cell passage numbers) in supplemental materials. Share raw data (spectra, chromatograms) via repositories like Figshare or Zenodo. Use blinded protocols for assays to reduce bias, and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How should researchers handle conflicting data on this compound’s pharmacological targets reported in prior literature?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay type, cell line specificity). Replicate key studies under standardized conditions (e.g., ATCC-validated cells, identical buffer systems). Use pathway enrichment tools (e.g., DAVID, KEGG) to contextualize divergent results within broader biological networks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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